molecular formula C16H21N5O2 B2893382 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034318-72-2

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2893382
CAS No.: 2034318-72-2
M. Wt: 315.377
InChI Key: MQCJABDPFXOCKO-UHFFFAOYSA-N
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Description

This compound is a chemical reagent used in click chemistry . It has the empirical formula C18H18N6O5 and a molecular weight of 398.37 .


Synthesis Analysis

The compound may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule is O=C (CCCC (ON1C (CCC1=O)=O)=O)NCC (C=C2)=CC=C2C3=NN=CN=N3 .


Chemical Reactions Analysis

The succinimidyl ester functional group in the compound can react with amines for small molecule, biomolecule, or surface modification . The tetrazine group will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .


Physical and Chemical Properties Analysis

The compound is a solid and is suitable for click chemistry reactions . It has a functional group NHS ester and should be stored at −20°C .

Scientific Research Applications

Synthesis of Pyrrolidines

Stereospecific Synthesis of Pyrrolidines

Research has demonstrated the stereospecific synthesis of pyrrolidines utilizing 1,3-dipolar cycloaddition of azomethine ylides to sugar-derived enones, highlighting the potential for creating enantiomerically pure pyrrolidines with defined stereochemistry. This method underscores the versatility of pyrrolidine structures in synthetic organic chemistry, potentially applicable to derivatives like the compound (Guillermo A Oliveira Udry et al., 2014).

Synthesis of Pyridinone Derivatives

Transformations of Pyridinone Ring Systems

Transformations involving pyridinone ring systems into various heterocyclic frameworks have been documented, indicating the flexibility of such core structures in generating diverse bioactive molecules. This could suggest pathways for modifying the compound to enhance its application scope (Patrik Kolar et al., 1996).

Fluorescent Properties

Fluorescence Emission in Pyrone Derivatives

The synthesis and fluorescent properties of certain pyrone derivatives, offering insights into the design of compounds with specific optical properties for potential use in materials science and bioimaging. This suggests avenues for investigating the photophysical properties of the compound (Naoko Mizuyama et al., 2008).

Antimicrobial Activity

Antimicrobial Activity of Novel Compounds

Research into the synthesis and antimicrobial activity of novel compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, highlights the potential of structurally complex molecules in developing new antibacterial and antifungal agents. This suggests potential bioactivity exploration for the compound (J. Salimon et al., 2011).

Mechanism of Action

The compound’s mechanism of action is based on inverse electron demand Diels-Alder cycloaddition reactions . Tetrazines have proven useful in bioorthogonal reactions for many biological imaging and bioconjugation applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It should be handled with care and appropriate safety measures should be taken while handling it .

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-19(2)14-9-17-10-15(18-14)23-13-5-8-21(11-13)16(22)12-20-6-3-4-7-20/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJABDPFXOCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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